molecular formula C25H29Cl2IN2O B12876371 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol CAS No. 25840-31-7

2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol

Cat. No.: B12876371
CAS No.: 25840-31-7
M. Wt: 571.3 g/mol
InChI Key: ZYFNRUZELOGRDJ-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is a quinoline-based ethanolamine derivative featuring a complex substitution pattern. Its structure includes a quinoline core substituted with two chlorine atoms at positions 6 and 8, a 3-iodophenyl group at position 2, and a dibutylamino-ethanol side chain at position 2.

Properties

CAS No.

25840-31-7

Molecular Formula

C25H29Cl2IN2O

Molecular Weight

571.3 g/mol

IUPAC Name

2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol

InChI

InChI=1S/C25H29Cl2IN2O/c1-3-5-10-30(11-6-4-2)16-24(31)20-15-23(17-8-7-9-19(28)12-17)29-25-21(20)13-18(26)14-22(25)27/h7-9,12-15,24,31H,3-6,10-11,16H2,1-2H3

InChI Key

ZYFNRUZELOGRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The 6,8-dichloro and 3-iodophenyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while iodination can be performed using iodine and a suitable oxidizing agent.

    Attachment of the Dibutylamino Group: The dibutylamino group can be introduced through nucleophilic substitution reactions, typically using dibutylamine and a suitable leaving group.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reactivity of the Quinoline Core

The quinoline scaffold is electron-deficient due to the electron-withdrawing nitrogen atom, rendering it susceptible to nucleophilic and electrophilic substitutions. Key reaction pathways include:

Halogenation and Dehalogenation

  • The 6,8-dichloro substituents on the quinoline ring can undergo dehaloroamination under basic conditions or via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

  • The 3-iodophenyl group at position 2 participates in Ullmann coupling or Sonogashira reactions for C–C bond formation .

Table 1: Example Reactions Involving Halogens

Reaction TypeConditionsProductReference
Suzuki Coupling (3-Iodophenyl)Pd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives
Nucleophilic Aromatic Substitution (Cl)KOtBu, DMF, 120°CSubstituted amines or thiols

Transformations of the Dibutylaminoethanol Moiety

The ethanolamine side chain exhibits reactivity typical of secondary amines and alcohols:

Salt Formation

  • Protonation of the tertiary amine with HCl or H₂SO₄ yields water-soluble salts, enhancing bioavailability .

  • Example: Reaction with HCl in ethanol produces 2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol hydrochloride .

Alkylation/Acylation

  • The hydroxyl group undergoes esterification or etherification. For instance, treatment with acetyl chloride forms the corresponding acetate ester .

  • The amine reacts with alkyl halides to form quaternary ammonium salts .

Table 2: Side Chain Functionalization

ReactionReagentProductApplicationReference
EsterificationAcetic anhydride, pyridineAcetylated derivativeProdrug synthesis
Quaternary Salt FormationMethyl iodide, K₂CO₃N-Methylated ammonium iodideSurfactant chemistry

Redox Reactions

  • The hydroxyl group in the ethanolamine chain can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

  • Reduction of the quinoline ring with NaBH₄ or LiAlH₄ is sterically hindered by the bulky 3-iodophenyl group.

Stability and Degradation

  • Photodegradation : The 3-iodophenyl group is prone to photolytic cleavage under UV light, generating iodine radicals .

  • Hydrolytic Stability : The compound is stable in acidic conditions (pH 2–6) but degrades in alkaline media via cleavage of the ether linkage .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core: This can be achieved through Skraup synthesis.
  • Introduction of Substituents: Electrophilic aromatic substitution reactions are used to introduce the dichloro and iodophenyl groups.
  • Attachment of the Dibutylamino Group: Nucleophilic substitution reactions with dibutylamine are employed.
  • Formation of the Ethanol Moiety: This step finalizes the compound's structure.

Chemistry

In chemistry, 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its reactive functional groups.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Research indicates effectiveness against various bacterial strains.
  • Antiviral Activity: Preliminary studies suggest potential in inhibiting viral replication.
  • Anticancer Properties: Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications:

  • Drug Development: It is being evaluated for its efficacy in targeting specific diseases, particularly in oncology.
  • High-throughput Screening: Its derivatives are tested for biological activity using advanced screening techniques.

Industry

The unique chemical properties of this compound make it suitable for industrial applications:

  • Material Development: It is used in creating new polymers and coatings due to its stability and reactivity.

Anticancer Research

A study conducted on the anticancer properties of this compound involved testing its effects on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in vitro, suggesting potential as a lead compound for further drug development.

Antimicrobial Activity

Another research initiative focused on assessing the antimicrobial effectiveness of this compound against resistant bacterial strains. The findings demonstrated that it exhibited substantial antibacterial activity, warranting further exploration as a potential therapeutic agent.

Uniqueness

The distinct combination of a quinoline core with multiple substituents gives this compound unique chemical and biological properties that enhance its applicability across various fields compared to simpler analogs.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound shares structural similarities with other quinoline ethanolamine derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Quinoline Core) Molecular Formula Molecular Weight Key Features
Target Compound 6,8-dichloro; 2-(3-iodophenyl); 4-(dibutylamino-ethanol) C₂₅H₂₈Cl₂IN₂O 619.38 g/mol High halogen content (Cl, I); bulky aryl and alkyl groups
1-[2-(4-chlorophenyl)-6,8-dimethyl-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride 6,8-dimethyl; 2-(4-chlorophenyl); 4-(dibutylamino-ethanol) C₂₇H₃₆Cl₂N₂O 495.39 g/mol (free base) Methyl groups enhance lipophilicity; Cl substitution reduces steric bulk
2-(dibutylamino)-1-[6,8-dichloro-2-(4-chlorophenyl)-4-quinolinyl]ethanol hydrochloride 6,8-dichloro; 2-(4-chlorophenyl); 4-(dibutylamino-ethanol) C₂₅H₃₀Cl₄N₂O 530.33 g/mol (free base) Dichloro and chlorophenyl groups increase polarity compared to iodophenyl
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline 6,8-dibromo; 4-methoxy; 2-(4-methoxyphenyl) C₁₇H₁₃Br₂NO₂ 455.01 g/mol Methoxy groups improve solubility; Br substituents alter electronic properties
Key Observations:

This may enhance receptor binding specificity in biological systems.

Substituent Position: The 3-iodophenyl group in the target compound vs.

Solubility : Methoxy-substituted analogs (e.g., 4d in ) exhibit higher aqueous solubility due to polar OCH₃ groups, whereas the target compound’s dichloro and iodophenyl groups prioritize lipid membrane permeability.

Pharmacological Implications

  • Chlorophenyl Analogs: These may act as kinase inhibitors due to quinoline’s affinity for ATP-binding pockets .
  • Methoxy/Bromo Derivatives: Enhanced solubility could make them suitable for intravenous formulations .
  • Iodophenyl Target Compound : The iodine atom’s size and electronegativity may improve target selectivity in radiolabeled imaging or therapy .

Biological Activity

The compound 2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29Cl2IN2OC_{25}H_{29}Cl_2IN_2O with a molecular weight of approximately 571.32 g/mol. Its structure includes a dibutylamino group and a dichloroquinoline moiety, which are often associated with significant biological activities.

Research indicates that compounds featuring quinoline structures often exhibit a range of biological activities, including:

  • Antimicrobial activity : Compounds similar to quinolines have been shown to inhibit bacterial growth.
  • Anticancer properties : Some derivatives have demonstrated cytotoxicity against various cancer cell lines through apoptosis induction.
  • Enzyme inhibition : Certain quinoline derivatives act as inhibitors for specific enzymes involved in disease pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The compound exhibited significant inhibition of cell proliferation, with IC50 values indicating effective dose ranges for therapeutic applications .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar dibutylamino-substituted quinolines. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Mechanistic Insights : A detailed analysis using molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer progression, suggesting a potential mechanism for its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50)
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionBinding affinity to target enzymes

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, the introduction of halogen substituents (like chlorine and iodine) has been linked to improved potency against various biological targets.

Comparative Analysis

Comparative studies with other known quinoline derivatives suggest that while many exhibit similar activities, the specific substituents on the quinoline ring significantly affect their efficacy and selectivity.

Q & A

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

To confirm the molecular structure, employ a combination of:

  • X-ray crystallography : Resolves atomic positions and stereochemistry. A related quinoline derivative exhibited a triclinic crystal system (space group P1) with refined parameters: a=10.0009A˚a = 10.0009 \, \text{Å}, b=10.8847A˚b = 10.8847 \, \text{Å}, c=11.0853A˚c = 11.0853 \, \text{Å}, and angles α=68.161\alpha = 68.161^\circ, β=70.999\beta = 70.999^\circ, γ=88.904\gamma = 88.904^\circ .
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR can verify substituent placement (e.g., iodophenyl and dichloroquinoline groups).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., expected M+M^+ for C25H28Cl2IN2OC_{25}H_{28}Cl_2IN_2O: 635.02 g/mol).

Q. How can researchers optimize solubility for in vitro assays?

The compound’s low aqueous solubility (common in halogenated quinolines) can be addressed via:

  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to maintain biological compatibility .
  • Micellar systems : Non-ionic surfactants (e.g., Tween-80) enhance solubility while minimizing cytotoxicity.
  • pH adjustment : Protonate the dibutylamino group in acidic buffers (pH < 4) to improve ionization .

Q. Predicted solubility parameters :

PropertyValueMethod
ESOL Log S (aqueous)-4.2 ± 0.5Computational
Bioavailability Score0.55Rule of 5

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies in antifungal or antiparasitic activity may arise from:

  • Strain-specific responses : Validate assays against standardized strains (e.g., Plasmodium falciparum 3D7 for antimalarial studies) .
  • Experimental conditions : Control variables such as serum protein binding, incubation time, and solvent effects .
  • Metabolic stability : Assess hepatic microsomal degradation to account for species-dependent metabolism .

Q. Example workflow :

Replicate assays under identical conditions.

Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).

Use cheminformatics tools (e.g., PubChem BioAssay) to compare datasets .

Q. What strategies improve stereoselective synthesis of the ethanol moiety?

The ethanol group’s stereochemistry impacts biological activity. Key approaches include:

  • Chiral auxiliaries : Temporarily install a directing group (e.g., Evans oxazolidinones) to control hydroxyl configuration .
  • Catalytic asymmetric reduction : Use Ru-BINAP catalysts for ketone intermediates (e.g., >>90% ee reported in fluorene analogs) .
  • Crystallization-induced asymmetric transformation : Leverage thermodynamic control in protic solvents (e.g., ethanol/water mixtures) .

Q. Reaction optimization table :

ParameterOptimal ValueOutcome
CatalystRu-(S)-BINAP92% ee
SolventToluene/EtOH (9:1)85% yield
Temperature-20°CReduced racemization

Q. How to assess environmental persistence and degradation pathways?

For ecological risk assessment:

  • Photodegradation studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor by LC-MS. Halogenated quinolines often form dechlorinated byproducts .
  • Microbial degradation : Use soil slurry assays with Pseudomonas spp. to evaluate half-life under aerobic conditions.
  • Computational modeling : Apply EPI Suite to predict biodegradation (e.g., BIOWIN score: 2.5 = persistent) .

Q. What computational methods predict CYP450 inhibition potential?

To assess drug-drug interaction risks:

  • Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3Q). The dibutylamino group may coordinate heme iron .
  • QSAR models : Train on datasets like ChEMBL to predict IC50_{50} values (e.g., pIC50_{50} = 5.2 for CYP2D6) .
  • Machine learning : Random Forest classifiers (ADMETlab 2.0) prioritize high-confidence predictions .

Q. How to design stability-indicating HPLC methods for purity analysis?

  • Column : C18 (5 µm, 150 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm (quinoline absorbance) .

Q. Validation parameters :

ParameterResult
Linearity (R2^2)0.999
LOD/LOQ0.1 µg/mL / 0.3 µg/mL
Recovery98–102%

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